molecular formula C4H3FS B033856 2-Fluorothiophene CAS No. 400-13-5

2-Fluorothiophene

Cat. No.: B033856
CAS No.: 400-13-5
M. Wt: 102.13 g/mol
InChI Key: DXHCHIJMMKQRKR-UHFFFAOYSA-N
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Description

2-Fluorothiophene is an organofluorine compound with the molecular formula C₄H₃FS. It is a derivative of thiophene, where one hydrogen atom is replaced by a fluorine atom at the second position of the thiophene ring.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves optimized versions of the above methods, focusing on maximizing yield and purity while minimizing by-products and waste. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

2-Fluorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Coupling Reagents: Palladium catalysts, Grignard reagents.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation.

    Substituted Thiophenes: Resulting from substitution reactions.

Mechanism of Action

The mechanism by which 2-fluorothiophene exerts its effects depends on its application. In drug design, it can interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Properties

IUPAC Name

2-fluorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FS/c5-4-2-1-3-6-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHCHIJMMKQRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193058
Record name 2-Fluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-13-5
Record name 2-Fluorothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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